2-(Propan-2-yloxy)benzene-1-carbothioamide
Overview
Description
“2-(Propan-2-yloxy)benzene-1-carbothioamide” is a chemical compound with the CAS Number: 1017031-17-2 . It has a molecular weight of 195.29 and is also known as DABCO thiohydantoin or NSC 261464. It is a specialty product for proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is 2-isopropoxybenzenecarbothioamide . The InChI code is 1S/C10H13NOS/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-7H,1-2H3,(H2,11,13) .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 195.29 . It is stored at room temperature .Scientific Research Applications
Structural Analysis and Crystallography
- Helical Chain Assembly : The study of related thioamide compounds, such as N-(2,6-Diisopropylphenyl)thioamide, reveals how molecules assemble via hydrogen bonds into helical chains, indicating potential applications in crystal engineering and design (Omondi & Levendis, 2012).
Synthesis and Chemical Properties
- Heterocyclic System Synthesis : Derivatives of similar thioamide structures have been utilized to create heterocyclic systems with broad spectra of activity, offering insights into the synthesis of complex organic compounds with potential pharmaceutical applications (Taia et al., 2020).
- Antibacterial Activity : Certain thioamide derivatives demonstrate significant antibacterial properties, suggesting the use of 2-(Propan-2-yloxy)benzene-1-carbothioamide in developing new antimicrobial agents (Rani, Yusuf, & Khan, 2012).
- Antidepressant Activity : The synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity indicate potential therapeutic uses of similar thioamide compounds in mental health treatment (Mathew, Suresh, & Anbazhagan, 2014).
Bioactivity Screening and Medicinal Chemistry
- Antimicrobial Agents : Studies on thiosemicarbazone compounds, including those similar in structure to this compound, highlight their potential as promising candidates for antimicrobial agents, particularly against fungal infections (El-sisi et al., 2022).
- Anticancer and Antioxidant Effects : The synthesis and characterization of new benzene sulfonamide drugs, which bear a resemblance to thioamide structures, show significant anticancer effects against breast carcinoma cell lines, suggesting a role in the development of anticancer therapies (Mohamed et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-propan-2-yloxybenzenecarbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-7H,1-2H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSGYWXUZTOSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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